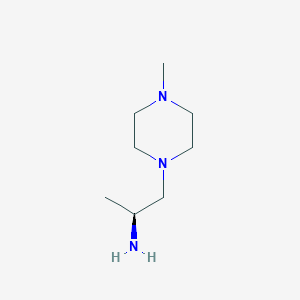

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine

Description

(2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine (CAS: 54151-53-0) is a chiral secondary amine with the molecular formula C₈H₁₉N₃ and a molecular weight of 157.26 g/mol. Its structure features a propane backbone substituted with a 4-methylpiperazine group at the C1 position and an amine group at the stereogenic C2 position (S-configuration). The compound is commercially available as a synthetic building block, primarily used in pharmaceutical research for constructing kinase inhibitors, receptor modulators, and other bioactive molecules . Its stereochemistry and piperazine moiety make it a versatile intermediate for optimizing drug solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name |

(2S)-1-(4-methylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCFQIQMAIQSCI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640669 | |

| Record name | (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720001-88-7 | |

| Record name | (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral intermediate, (2S)-1-bromo-2-propanamine.

Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with 4-methylpiperazine under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperazine ring allows for various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

One of the most significant applications of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is its role in the development of antimalarial agents. A study identified a novel 4-aminoquinoline derivative incorporating this compound, which displayed promising efficacy against chloroquine-resistant malaria parasites. This compound was selected based on structure-activity relationship (SAR) studies and demonstrated favorable pharmacokinetic properties, making it a candidate for further preclinical development as a blood schizonticidal agent .

Antifungal and Antibacterial Properties

Research has shown that derivatives of this compound exhibit antifungal and antibacterial activities. For instance, a series of compounds synthesized from this base structure were evaluated for their biological activity against various pathogens. The results indicated that certain modifications to the piperazine moiety enhanced their effectiveness against both fungal and bacterial strains .

Pharmacology

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects. Its structural similarity to known psychoactive agents suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that modifications to the piperazine ring can lead to varying degrees of activity in these pathways, which may have implications for treating mood disorders or anxiety .

Drug Design and Development

In drug design, this compound serves as a scaffold for synthesizing new pharmacological agents. Its ability to form stable interactions with biological targets makes it an attractive candidate for developing new therapeutics. The compound's chirality also allows for the exploration of enantiomer-specific activities, providing insights into the relationship between molecular structure and biological function .

Material Science

Polymer Chemistry

Beyond biological applications, this compound has potential uses in polymer chemistry. Its amine functional groups can participate in polymerization reactions, leading to the development of novel materials with specific mechanical and thermal properties. Research in this area focuses on creating biocompatible polymers that could be used in medical devices or drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine with structurally or functionally related piperazine-containing amines, based on synthesis routes, physicochemical properties, and biological applications:

Key Findings:

Structural Impact on Activity :

- The propane backbone in the target compound provides flexibility, whereas pyrimidine (e.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine) or cyclohexane (e.g., (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) cores enhance rigidity, improving target binding in kinase inhibitors .

- Ethyl vs. methyl substituents on piperazine (e.g., 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine) alter metabolic stability and CCS values, influencing bioavailability .

Stereochemical Significance :

- The S-configuration at C2 in the target compound is critical for its role as a chiral building block. Analogues with R-configuration (e.g., (R)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine) show divergent receptor selectivity, as seen in serotonin receptor ligands .

Applications in Drug Discovery: The target compound is frequently used in Buchwald-Hartwig amination reactions to synthesize complex heterocycles, such as Compound 28 and Compound 41, which exhibit nanomolar potency against kinases . Fluorinated derivatives (e.g., 2-(4-ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine) demonstrate enhanced blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is a chiral amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a propan-2-amine backbone with a 4-methylpiperazine moiety, which significantly influences its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with serotonin (5-HT) and norepinephrine (NE) pathways. The compound acts as a modulator of these neurotransmitter systems, potentially affecting mood regulation and cognitive functions. The precise mechanisms include:

- Receptor Binding : The compound may bind to various receptors, influencing their activation or inhibition.

- Monoamine Reuptake Inhibition : It has been suggested that this compound can inhibit the reuptake of monoamines, thereby increasing their availability in the synaptic cleft, which is crucial for treating conditions like depression and anxiety .

1. Neurological Disorders

Research indicates that this compound may have therapeutic potential in treating neurological disorders such as major depressive disorder and anxiety disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further drug development .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. These derivatives exhibited significant activity against various pathogens, suggesting a broader application in infectious diseases .

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MICs) against resistant strains of bacteria, indicating potential as an antimicrobial agent .

- Neuropharmacological Effects : In experimental models, compounds similar to this compound were shown to enhance serotonergic activity, leading to improved outcomes in depression models .

Table 1: Comparison of Biological Activities

The synthesis of this compound typically involves nucleophilic substitution reactions starting from chiral intermediates. This synthesis can be optimized for yield and purity using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group in (2S)-1-(4-methylpiperazin-1-yl)propan-2-amine undergoes alkylation and acylation under standard conditions:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines .

- Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C .

Example Reaction:

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | RT, 12 h | Tertiary amine derivative | 85–90% | |

| Acylation | Acetyl chloride, DCM | 0–5°C, 2 h | Acetylated amide | 70–75% |

Nitrosation and Nitroso Derivative Formation

The compound’s amine group is susceptible to nitrosation under acidic conditions, forming potentially carcinogenic N-nitrosamines :Key Data:

- Acceptable Intake (AI) : The European Medicines Agency (EMA) classifies N-nitroso derivatives of similar piperazine compounds with an AI limit of 18–400 ng/day due to mutagenic risks .

- Conditions : Reaction occurs rapidly at pH < 3 and temperatures >25°C .

Catalytic Deaminative Coupling

In the presence of ruthenium catalysts (e.g., [(p-cymene)RuCl₂]₂), the amine participates in deaminative coupling with other primary amines to form unsymmetric secondary amines :

Mechanism :

- Oxidative dehydrogenation forms an imine intermediate.

- Nucleophilic attack by a second amine generates a Ru-bound 1,1-diamine complex.

- C–N bond cleavage yields the coupled product.

Performance Metrics:

| Catalyst System | Turnover Number (TON) | Selectivity | Source |

|---|---|---|---|

| [(p-cymene)RuCl₂]₂ + ligand L1 | 1,000 | >90% |

Coordination Chemistry

The piperazine nitrogen and amine group act as ligands for transition metals:

- Manganese complexes : Catalyze alkane oxidations with up to 970 turnovers in acetic acid .

- Iron complexes : Enable hydrogenation of ketones via metal-ligand bifunctional pathways .

Example Complex Structure:

Biological Interactions

While not a primary focus of the query, the compound’s derivatives exhibit pharmacological relevance:

- Antimalarial activity : Analogues like (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)quinolin-4-amine show curative activity in Plasmodium models .

- Kinase inhibition : Structural analogs inhibit CDK4/6 with IC₅₀ values <10 nM .

Stability and Hazard Profile

Q & A

Q. What are the optimal synthetic routes for (2S)-1-(4-methylpiperazin-1-yl)propan-2-amine, and how is its stereochemical purity validated?

Answer: The synthesis typically involves multi-step processes, including protection/deprotection of functional groups and coupling reactions. For example, a related compound (COMPOUND 37) was synthesized via:

- Step 1 : Deprotection of a dibenzyl-protected cyclohexan-1-amine precursor using catalytic hydrogenation.

- Step 2 : Coupling the amine intermediate with a spiro-pyrrolopyrimidinone scaffold.

Validation of stereochemical purity is achieved via 1H NMR to confirm spatial arrangement and mass spectrometry (MS) for molecular weight verification . For chiral integrity, chiral HPLC or polarimetry is recommended to distinguish enantiomers and ensure >98% enantiomeric excess (ee) .

Q. Which analytical techniques are most reliable for characterizing the structural and chemical stability of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the methylpiperazine and propan-2-amine moieties. Key signals include methylpiperazine protons at δ 2.2–2.5 ppm and the chiral center’s splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 198 [M + H]+ for intermediates) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage conditions.

Q. What are the primary pharmacological or biochemical applications of this compound in academic research?

Answer: The compound’s piperazine and amine groups make it a candidate for:

- Receptor-binding studies : As a fragment in dopamine or serotonin receptor analogs due to piperazine’s affinity for GPCRs.

- Enzyme inhibition : Modulating kinases or proteases via hydrogen bonding with the amine group.

- Prodrug synthesis : Acting as a chiral building block for bioactive molecules (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can researchers address contradictions in reported activity data for derivatives of this compound?

Answer: Discrepancies often arise from:

- Batch variability : Trace impurities (e.g., residual solvents) in synthesis. Mitigate via HPLC purification and elemental analysis .

- Assay conditions : pH or solvent effects on protonation states. Standardize assays using buffered solutions (e.g., PBS at pH 7.4) and validate with positive controls .

- Structural analogs : Subtle stereochemical differences (e.g., (2R)-isomers) may alter activity. Use X-ray crystallography to resolve ambiguities .

Q. What strategies are effective for improving the enantiomeric yield during asymmetric synthesis?

Answer:

- Chiral auxiliaries : Employ (S)-proline derivatives to induce stereoselectivity during amine coupling .

- Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts for enantioselective reduction of imine intermediates.

- Kinetic resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired enantiomers .

Q. How can computational methods enhance the design of derivatives with targeted biological activity?

Answer:

- Molecular docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina to prioritize synthesis.

- QSAR modeling : Correlate substituent effects (e.g., methylpiperazine ring size) with activity trends.

- Metabolite prediction : Tools like SwissADME predict metabolic stability to avoid rapid clearance in vivo .

Q. What are the challenges in resolving crystallographic data for salts or co-crystals of this compound?

Answer:

- Polymorphism : Multiple crystal forms may arise due to flexible piperazine and amine groups. Address via solvent screening (e.g., EtOH vs. acetonitrile).

- Weak diffraction : Low electron density for light atoms (C, N). Use synchrotron radiation or cryocrystallography .

- Salt formation : Counterions (e.g., HCl) may disrupt packing. Optimize stoichiometry via phase solubility diagrams .

Methodological Considerations

Q. How should researchers validate the absence of genotoxic impurities in synthesized batches?

Answer:

Q. What in vitro models are appropriate for evaluating the blood-brain barrier (BBB) permeability of derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.